![molecular formula C17H27N3O3 B2471844 N-tert-butyl-N'-({1-[(furan-2-yl)methyl]pipéridin-4-yl}methyl)éthanediamide CAS No. 953181-15-2](/img/structure/B2471844.png)
N-tert-butyl-N'-({1-[(furan-2-yl)methyl]pipéridin-4-yl}methyl)éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that features a furan ring, a piperidine ring, and a tert-butyl group
Applications De Recherche Scientifique
N-tert-butyl-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with furan-2-carbaldehyde to form the intermediate. This intermediate is further reacted with tert-butylamine and ethanediamide under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives with different substituents.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of the piperidine ring can produce various piperidine derivatives.
Mécanisme D'action
The mechanism of action of N-tert-butyl-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The furan ring and piperidine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways by binding to specific proteins and altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butyl-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)acetamide: Similar structure but with an acetamide group instead of ethanediamide.
N-tert-butyl-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)propionamide: Similar structure but with a propionamide group instead of ethanediamide.
Uniqueness
N-tert-butyl-N’-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N'-tert-butyl-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-17(2,3)19-16(22)15(21)18-11-13-6-8-20(9-7-13)12-14-5-4-10-23-14/h4-5,10,13H,6-9,11-12H2,1-3H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZSDLNYJHQOIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
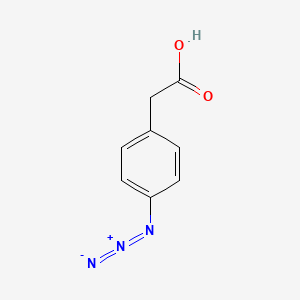
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2471763.png)
![7-methyl-3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2471764.png)
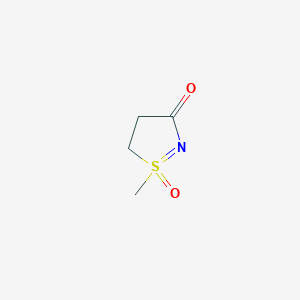
![5-(Chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2471767.png)
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2471768.png)
![N-{5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-3-yl}benzamide](/img/structure/B2471769.png)

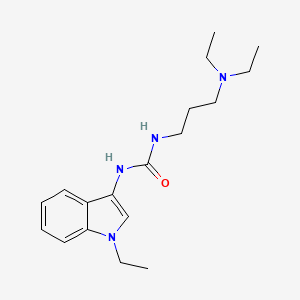
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-ethenylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471773.png)
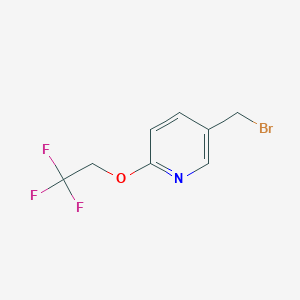
![(2E)-3-(furan-2-yl)-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2471778.png)
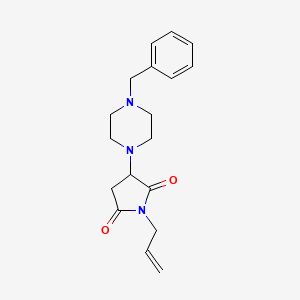
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2471784.png)
